C-Terminal Amidation Multiplies Antinociceptive Potency by 2–3× Over the Native Acid Form
C-terminal amidation of beta-Casomorphin-4 (converting Tyr-Pro-Phe-Pro-OH to Tyr-Pro-Phe-Pro-NH₂, morphiceptin) increased opioid potency in both the guinea pig ileum (GPI) and mouse vas deferens (MVD) preparations and elevated affinity to μ-binding sites in rat brain membranes, while reducing binding to δ-sites. The resulting amide analogues displayed a 2–3 times greater naloxone-reversible antinociceptive effect than natural beta-casomorphins [1]. This transformation illustrates that the unmodified beta-Casomorphin (1-4) acid occupies a distinct, lower-potency niche that is not interchangeable with its amide derivative.
| Evidence Dimension | Antinociceptive potency (naloxone-reversible) in rat |
|---|---|
| Target Compound Data | 1× (baseline) for native β-casomorphin-4 acid |
| Comparator Or Baseline | β-Casomorphin-4 amide (morphiceptin): 2–3× greater antinociceptive effect |
| Quantified Difference | 2–3-fold increase upon amidation |
| Conditions | Rat antinociception assay; GPI and MVD organ bath preparations; mu/delta/kappa binding in rat brain membranes |
Why This Matters
Procuring beta-Casomorphin (1-4) (bovine) with the native C-terminal acid is essential for studies requiring the natural mammalian digestion product, as the amide form is a synthetic analogue with materially different potency and selectivity.
- [1] Brantl V, Pfeiffer A, Herz A, Henschen A, Lottspeich F. Antinociceptive potencies of β-casomorphin analogs as compared to their affinities towards μ and δ opiate receptor sites in brain and periphery. Peptides. 1982;3(5):793-797. View Source
